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Compound of Interest

Compound Name: AZ683

Cat. No.: B1663804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular scaffold of AZD8683, a

novel inhaled muscarinic M3 receptor antagonist developed for the treatment of Chronic

Obstructive Pulmonary Disease (COPD). This document details the chemical novelty of its core

structure, summarizes key quantitative data, outlines experimental protocols for its

characterization, and visualizes its mechanism of action and experimental workflows.

The Novelty of the AZD8683 Molecular Scaffold
AZD8683 emerged from a dedicated scaffold-hopping approach aimed at identifying a potent

muscarinic M3 receptor antagonist with an optimal pharmacokinetic profile for inhaled delivery.

The core of AZD8683 is a cycloheptyl-quinuclidine series, a novel combination in the landscape

of muscarinic antagonists.

The development process began with the exploration of a cycloheptyl series, which was

subsequently refined to incorporate a quinuclidine moiety. This strategic combination was

pivotal in achieving high M3 receptor potency, significant intrinsic clearance, and high human

plasma protein binding. The quinuclidine sub-series, in particular, offered a rigid and basic

nitrogen center, crucial for interaction with the orthosteric binding site of the muscarinic

receptor, while the cycloheptyl group and its various N-substituents were optimized to enhance

potency and duration of action while minimizing systemic side effects. The final selection of

AZD8683 was based on its superior therapeutic index and long duration of action in preclinical

models.
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The chemical structure of AZD8683 is presented below:

(Image of AZD8683 chemical structure will be included here once a publicly available, high-

resolution image is found.)

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for AZD8683 and related

compounds, highlighting the structure-activity relationship (SAR) that led to its selection.

Table 1: In Vitro Muscarinic Receptor Binding Affinity

Compound M3 Receptor pKi M2 Receptor pKi M1 Receptor pKi

AZD8683 9.2 8.5 8.3

Compound X 8.8 8.2 8.0

Compound Y 8.5 7.9 7.7

Ipratropium 9.0 8.9 8.8

Data presented as pKi, the negative logarithm of the inhibitory constant (Ki). Higher values

indicate greater binding affinity.

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Data in Guinea Pig

Compound
Intratracheal Half-
life (h)

Inhibition of
Bronchoconstrictio
n (ED50, µg/kg)

Duration of Action
(h) at 10 µg/kg

AZD8683 24 0.1 >24

Compound X 12 0.5 12

Compound Y 6 1.2 6

Experimental Protocols
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Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for human muscarinic M1, M2,

and M3 receptors.

Methodology:

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably

expressing human M1, M2, or M3 receptors are used.

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is used as the radioligand.

Assay Buffer: 25 mM HEPES, 1 mM MgCl₂, pH 7.4.

Incubation: Test compounds at various concentrations are incubated with receptor

membranes and [³H]-NMS in the assay buffer.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.

Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the

competition binding curves. Ki values are calculated from the IC₅₀ values using the Cheng-

Prusoff equation.

Inhibition of Acetylcholine-Induced Bronchoconstriction
in Guinea Pig
Objective: To assess the in vivo potency and duration of action of test compounds in preventing

bronchoconstriction.

Methodology:

Animal Model: Male Dunkin-Hartley guinea pigs are used.

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent.
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Surgical Preparation: The trachea is cannulated for artificial ventilation, and the jugular vein

is cannulated for drug administration.

Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure are

measured as an index of bronchoconstriction.

Drug Administration: Test compounds are administered intratracheally.

Challenge: Acetylcholine is administered intravenously to induce bronchoconstriction at

various time points after test compound administration.

Data Analysis: The dose of the test compound required to inhibit the acetylcholine-induced

bronchoconstriction by 50% (ED₅₀) is calculated. The duration of action is determined by the

time over which a significant inhibition of bronchoconstriction is observed.

Mandatory Visualizations
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Caption: Antagonism of the M3 receptor by AZD8683 blocks acetylcholine-induced signaling.
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Experimental Workflow for In Vivo Bronchoconstriction
Assay
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Caption: Workflow for assessing the in vivo efficacy of AZD8683.

To cite this document: BenchChem. [Investigating the Novelty of AZD8683's Molecular
Scaffold: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663804#investigating-the-novelty-of-az683-s-
molecular-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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